N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-chlorophenyl)methanesulfonamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(3-chlorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates efficient one-pot synthesis with excellent yields, showcasing potential in various chemical synthesis applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Biochemical Inhibition
Methionine Aminopeptidase Inhibition by Quinolinyl Sulfonamides
Quinolinyl sulfonamides, including compounds similar to the one , were identified as potent inhibitors of methionine aminopeptidase (MetAP). These inhibitors showed varying potencies across different metal forms of Escherichia coli MetAP, highlighting their relevance in studying enzyme inhibition and potential therapeutic applications (Huang et al., 2006).
Chemical Synthesis and Reactivity
Synthesis of N-C Axially Chiral Tetrahydroquinoline
Research demonstrated the synthesis of optically active atropisomeric N-(2,5-di-tert-butylphenyl)-1,2,3,4-tetrahydroquinoline with an N-C chiral axis through a catalytic enantioselective reaction. The study of its acid-accelerated molecular rotor properties provides insights into the dynamic behavior of such compounds (Suzuki et al., 2015).
Extraction and Solubility Enhancement
Chelate Extraction Reagents in Ionic Liquid Systems
8-Sulfonamidoquinoline derivatives were investigated as chelate extraction reagents for divalent metal cations using an ionic liquid extraction system. This research offers a foundation for developing novel extraction reagents and improving solubility and anionic character in ionic liquid systems (Ajioka, Oshima, & Hirayama, 2008).
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-2-3-11-23-19-9-8-18(13-16(19)7-10-20(23)24)22-27(25,26)14-15-5-4-6-17(21)12-15/h4-6,8-9,12-13,22H,2-3,7,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZASRRBLLPFYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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